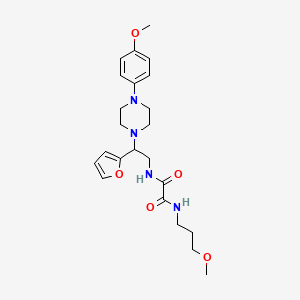![molecular formula C23H12ClF3N4O2 B2954930 2-(3-chlorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one CAS No. 1291859-45-4](/img/structure/B2954930.png)
2-(3-chlorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-chlorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C23H12ClF3N4O2 and its molecular weight is 468.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Researchers have synthesized new derivatives of phthalazinone, including compounds similar to "2-(3-chlorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one", to evaluate their antimicrobial activity. These compounds have been shown to possess potent to weak activity against bacterial and fungal strains, indicating their potential as antimicrobial agents. The studies utilized various synthesis methods and assessed the structural characteristics and antimicrobial effectiveness of these compounds (El-Hashash et al., 2012; Behalo, 2016; Mahmoud et al., 2012).
Anticancer Potential
The structural framework of phthalazinone derivatives, including variations of the mentioned compound, has been explored for anticancer properties. These studies focus on the synthesis of new compounds and their evaluation against various cancer cell lines. The objective is to identify potential anticancer agents through the assessment of their efficacy in inhibiting cancer cell growth (Zhang et al., 2005; Li et al., 2006).
Material Science Applications
The compound and its derivatives have been investigated for their solubility, thermal stability, and mechanical properties, making them candidates for applications in material science. For example, studies have shown that incorporating phthalazinone units into copolymers can enhance solubility in organic solvents and improve thermal and mechanical properties, suggesting their use in advanced material applications (Zong et al., 2014).
Fluorescence and Photophysical Properties
Novel compounds derived from phthalazinone, including variations of the mentioned compound, have been synthesized and studied for their fluorescence and photophysical properties. These studies explore the potential of these compounds as fluorescent materials for various applications, such as in organic light-emitting diodes (OLEDs) and as semiconductor materials, due to their high fluorescence quantum yield and other desirable optical properties (Sravanthi & Manju, 2015; Fang et al., 2009).
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12ClF3N4O2/c24-15-4-3-5-16(12-15)31-22(32)18-7-2-1-6-17(18)19(29-31)21-28-20(30-33-21)13-8-10-14(11-9-13)23(25,26)27/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQLXQGWFRVVMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC(=CC=C3)Cl)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
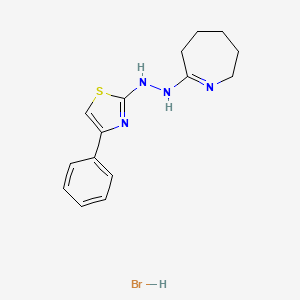
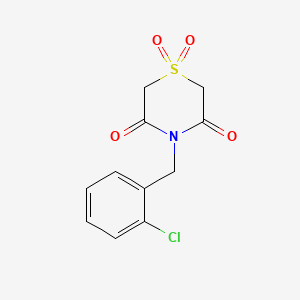
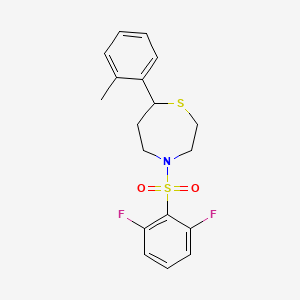
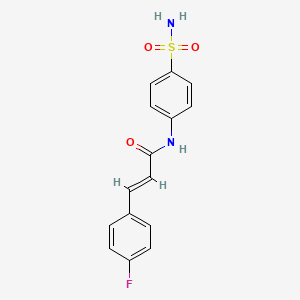

![3-amino-6-methyl-N-(3-methyl-1,2-oxazol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2954854.png)

![8-(sec-butyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954858.png)
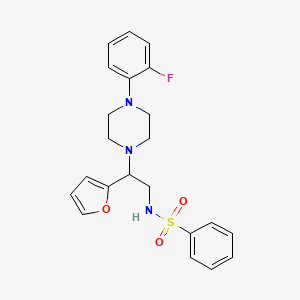
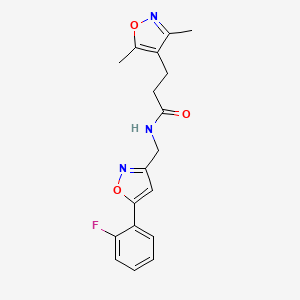
![1-(2-Methylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2954863.png)

